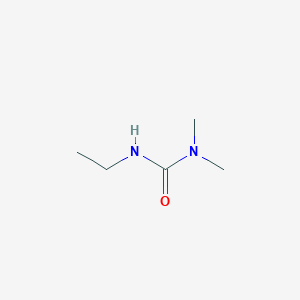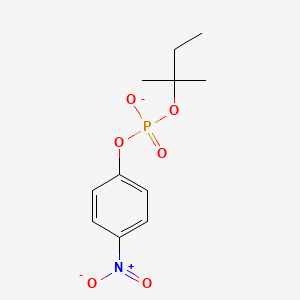
3-Heptenoic acid, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Heptenoic acid, ethyl ester is an organic compound with the molecular formula C9H16O2 It is an ester derived from 3-heptenoic acid and ethanol Esters are known for their pleasant fragrances and are commonly used in the flavor and fragrance industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Heptenoic acid, ethyl ester can be synthesized through the esterification of 3-heptenoic acid with ethanol in the presence of an acid catalyst, such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process. This process includes the use of a fixed-bed reactor where 3-heptenoic acid and ethanol are passed over a solid acid catalyst. The reaction mixture is then distilled to separate the ester from the unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions:
Hydrolysis: 3-Heptenoic acid, ethyl ester can undergo hydrolysis in the presence of an acid or base to yield 3-heptenoic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: It can react with another alcohol in the presence of an acid or base catalyst to form a different ester and ethanol.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis using hydrochloric acid or sulfuric acid; basic hydrolysis using sodium hydroxide or potassium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Methanol or other alcohols in the presence of an acid or base catalyst.
Major Products Formed:
Hydrolysis: 3-Heptenoic acid and ethanol.
Reduction: 3-Hepten-1-ol.
Transesterification: A different ester and ethanol.
Aplicaciones Científicas De Investigación
3-Heptenoic acid, ethyl ester has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in gas chromatography.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the flavor and fragrance industry due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of 3-heptenoic acid, ethyl ester involves its interaction with specific molecular targets and pathways. As an ester, it can be hydrolyzed by esterases to release 3-heptenoic acid and ethanol. The released acid can then participate in various biochemical pathways, potentially affecting cellular functions and signaling processes.
Comparación Con Compuestos Similares
Ethyl hexanoate: An ester with a similar structure but one less carbon atom in the chain.
Ethyl octanoate: An ester with a similar structure but one more carbon atom in the chain.
Ethyl 3-hexenoate: An ester with a similar structure but a shorter carbon chain.
Uniqueness: 3-Heptenoic acid, ethyl ester is unique due to its specific carbon chain length and the presence of a double bond at the third position. This structural feature imparts distinct chemical and physical properties, making it valuable in specific applications, particularly in the flavor and fragrance industry.
Propiedades
Número CAS |
21994-75-2 |
|---|---|
Fórmula molecular |
C9H16O2 |
Peso molecular |
156.22 g/mol |
Nombre IUPAC |
ethyl hept-3-enoate |
InChI |
InChI=1S/C9H16O2/c1-3-5-6-7-8-9(10)11-4-2/h6-7H,3-5,8H2,1-2H3 |
Clave InChI |
MOTXKEQQXJIDHO-UHFFFAOYSA-N |
SMILES canónico |
CCCC=CCC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,4-Dimethyldibenzo[b,d]thiophene 5,5-dioxide](/img/structure/B14719029.png)



![Silane, [(chlorodimethylsilyl)ethynyl]trimethyl-](/img/structure/B14719062.png)



![1-Hydroxy-1H-cyclobuta[de]naphthalene-1-carboxylic acid](/img/structure/B14719097.png)




